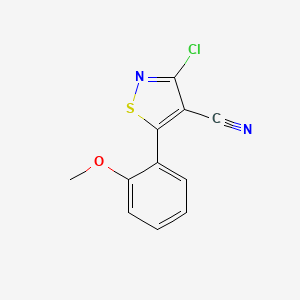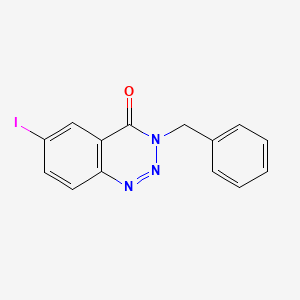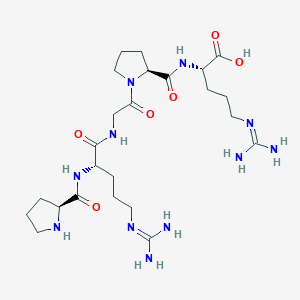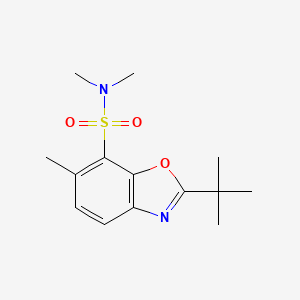
4-Isothiazolecarbonitrile, 3-chloro-5-(2-methoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isothiazolecarbonitrile, 3-chloro-5-(2-methoxyphenyl)- is a chemical compound belonging to the isothiazole family Isothiazoles are known for their wide range of biological activities and industrial applications
Métodos De Preparación
The synthesis of 4-Isothiazolecarbonitrile, 3-chloro-5-(2-methoxyphenyl)- can be achieved through several synthetic routes. One common method involves the reaction of 3-chloroisothiazole-5-carbonitrile with 2-methoxyphenylboronic acid in the presence of a palladium catalyst. The reaction is typically carried out in a solvent such as acetonitrile at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity .
Análisis De Reacciones Químicas
4-Isothiazolecarbonitrile, 3-chloro-5-(2-methoxyphenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro position.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Aplicaciones Científicas De Investigación
4-Isothiazolecarbonitrile, 3-chloro-5-(2-methoxyphenyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential biological activities, including antiviral and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-Isothiazolecarbonitrile, 3-chloro-5-(2-methoxyphenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .
Comparación Con Compuestos Similares
4-Isothiazolecarbonitrile, 3-chloro-5-(2-methoxyphenyl)- can be compared with other isothiazole derivatives, such as:
- 3-Chloro-4-(p-tolyl)isothiazole-5-carbonitrile
- 3,5-Dichloroisothiazole-4-carbonitrile
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and biological activities. The presence of the 2-methoxyphenyl group in 4-Isothiazolecarbonitrile, 3-chloro-5-(2-methoxyphenyl)- imparts unique properties, making it distinct from its analogs .
Propiedades
Número CAS |
647016-59-9 |
|---|---|
Fórmula molecular |
C11H7ClN2OS |
Peso molecular |
250.70 g/mol |
Nombre IUPAC |
3-chloro-5-(2-methoxyphenyl)-1,2-thiazole-4-carbonitrile |
InChI |
InChI=1S/C11H7ClN2OS/c1-15-9-5-3-2-4-7(9)10-8(6-13)11(12)14-16-10/h2-5H,1H3 |
Clave InChI |
ZUQDPDFADNOSIQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C2=C(C(=NS2)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2,2-Difluoro-2-(4-methoxyphenyl)ethyl]-4-propylbenzene](/img/structure/B15169562.png)
![1-Boc-4-(carboxy-pyridin-4-YL-methyl)-[1,4]diazepane](/img/structure/B15169569.png)
![tert-Butyl [(4-nitrophenyl)methylidene]carbamate](/img/structure/B15169572.png)



![1,1'-(1,3-Phenylene)bis{3-[4-(dodecyloxy)phenyl]propane-1,3-dione}](/img/structure/B15169603.png)
![2-[(4H-1,2,4-Triazol-4-yl)amino]cyclohepta-2,4,6-trien-1-one](/img/structure/B15169614.png)


![N-{2-[(4-Methylphenyl)sulfanyl]phenyl}acetamide](/img/structure/B15169620.png)

![2,2'-{Thiene-2,5-diylbis[(1H-1,2,4-triazole-5,3-diyl)]}dipyridine](/img/structure/B15169636.png)
![5,8-Dithiaspiro[3.4]oct-2-en-1-one](/img/structure/B15169639.png)
